6beta-Hydroxy Budesonide-d8 6beta-Hydroxy Budesonide-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16677597
InChI: InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D
SMILES:
Molecular Formula: C25H34O7
Molecular Weight: 454.6 g/mol

6beta-Hydroxy Budesonide-d8

CAS No.:

Cat. No.: VC16677597

Molecular Formula: C25H34O7

Molecular Weight: 454.6 g/mol

* For research use only. Not for human or veterinary use.

6beta-Hydroxy Budesonide-d8 -

Specification

Molecular Formula C25H34O7
Molecular Weight 454.6 g/mol
IUPAC Name (1S,2S,4R,8S,9S,11S,12S,13R,19R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Standard InChI InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D
Standard InChI Key JBVVDXJXIDYDMF-WQDZGEDMSA-N
Isomeric SMILES [2H]C1(O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Canonical SMILES CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6beta-Hydroxy Budesonide-d8 retains the core steroid backbone of Budesonide, featuring a pregna-1,4-diene-3,20-dione structure. The compound is distinguished by deuterium atoms incorporated into the butylidene bis(oxy) side chain, specifically at the 16 and 17 positions . The hydroxyl group at the 6beta position enhances its polarity compared to non-hydroxylated analogs, influencing solubility and metabolic interactions .

Table 1: Key Structural Features of 6beta-Hydroxy Budesonide-d8

FeatureDescription
Molecular FormulaC25H26D8O7\text{C}_{25}\text{H}_{26}\text{D}_8\text{O}_7
Molecular Weight454.58 g/mol
Deuterium Substitution8 deuterium atoms at the butylidene bis(oxy) moiety
Functional GroupsHydroxyl (6beta, 11beta, 21), ketone (3, 20), ethylene bis(oxy) side chain

Physicochemical Characteristics

Synthesis and Production

Deuterium Incorporation Strategies

The synthesis of 6beta-Hydroxy Budesonide-d8 involves replacing hydrogen atoms with deuterium at specific sites. This is typically achieved through acid-catalyzed exchange reactions using deuterated solvents (e.g., D2_2O) or by employing deuterium-labeled precursors during the final stages of Budesonide synthesis . Industrial-scale production utilizes continuous-flow reactors to optimize yield and isotopic purity, often exceeding 98% deuterium enrichment .

Purification and Quality Control

Post-synthesis purification employs high-performance liquid chromatography (HPLC) with UV detection at 254 nm to isolate the deuterated compound from non-labeled byproducts . Quality assurance protocols include nuclear magnetic resonance (NMR) spectroscopy to verify deuterium placement and mass spectrometry to confirm molecular weight .

Analytical Applications

Role as an Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), 6beta-Hydroxy Budesonide-d8 is co-eluted with Budesonide to correct for matrix effects and ionization variability. Its near-identical retention time and fragmentation pattern ensure precise quantification, with reported inter-assay precision below 5% relative standard deviation .

Metabolic Pathway Elucidation

Stable isotope labeling enables tracking of Budesonide metabolites in vivo. Studies using 6beta-Hydroxy Budesonide-d8 have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for its 6beta-hydroxylation, a critical step in hepatic clearance . Deuterium labeling reduces the rate of this reaction, allowing researchers to distinguish parent drug elimination from metabolic conversion .

Pharmacological Profile

Mechanism of Action

Like Budesonide, 6beta-Hydroxy Budesonide-d8 binds intracellular glucocorticoid receptors, modulating transcription of anti-inflammatory genes such as lipocortin-1 and inhibiting nuclear factor-kappa B (NF-κB) . In vitro assays demonstrate 90% receptor binding affinity retention compared to the non-deuterated form, confirming minimal isotopic effect on biological activity .

Pharmacokinetic Studies

Deuterium labeling extends the half-life (t1/2t_{1/2}) of 6beta-Hydroxy Budesonide-d8 by approximately 20% in rodent models, from 2.8 hours (Budesonide) to 3.4 hours . This property is leveraged in prolonged exposure studies to assess corticosteroid-induced side effects like adrenal suppression.

Comparative Analysis with Structural Analogs

6alpha-Hydroxy Budesonide-d8

The 6alpha epimer exhibits 40% lower glucocorticoid receptor affinity due to steric hindrance from the axial hydroxyl group, making it less suitable for therapeutic applications .

Dexamethasone-d4

While also deuterated, Dexamethasone-d4 lacks the 16,17-acetal group, resulting in faster renal clearance and reduced pulmonary targeting compared to 6beta-Hydroxy Budesonide-d8 .

Table 2: Comparative Properties of Deuterated Corticosteroids

CompoundReceptor Affinity (%)Half-Life (h)Primary Application
6beta-Hydroxy Budesonide-d8903.4Metabolic studies
Dexamethasone-d4951.8Anti-inflammatory assays
16alpha-Hydroxyprednisolone-d6752.1Hepatic enzyme profiling

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator